molecular formula C15H19FN4O5 B2614132 N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 899978-32-6

N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2614132
CAS No.: 899978-32-6
M. Wt: 354.338
InChI Key: QXGMZVUBGWRHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative intended for research applications. This compound features a 4-fluoro-3-nitrophenyl group and a 3-morpholinopropyl chain, a structural motif seen in molecules investigated for various biological activities. The inclusion of the morpholine ring, a common feature in pharmacologically active compounds, suggests potential for interaction with biological systems . Oxalamide compounds are of significant interest in medicinal chemistry and drug discovery research, often serving as key intermediates or as core structures for the development of enzyme inhibitors . The fluoronitrophenyl component is a versatile building block in synthetic chemistry, frequently utilized in the preparation of more complex molecules, including intermediates for active pharmaceutical ingredients . As a research chemical, this compound is strictly for use in laboratory studies. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O5/c16-12-3-2-11(10-13(12)20(23)24)18-15(22)14(21)17-4-1-5-19-6-8-25-9-7-19/h2-3,10H,1,4-9H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGMZVUBGWRHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16FN3O4
  • Molecular Weight : 307.29 g/mol

This compound functions primarily as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell division and metabolism. Dysregulation of kinase activity is often implicated in cancer. This compound targets specific kinase pathways, potentially inhibiting tumor growth and proliferation.

Key Mechanisms:

  • Inhibition of MYT1 Kinase : The compound has been identified as an inhibitor of MYT1 (a cyclin-dependent kinase), which plays a significant role in the regulation of the cell cycle. Inhibition of MYT1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Selectivity for Cancer Cells : Preliminary studies indicate that this compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Kinase InhibitionInhibits MYT1 kinase activity
CytotoxicityInduces apoptosis in cancer cell lines
SelectivityHigher toxicity towards cancer cells vs. normal cells

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 breast cancer cells, with an IC50 value indicating potent cytotoxic effects .
  • Lung Cancer Models : In another investigation, the compound was administered to A549 lung cancer cells, leading to marked apoptosis and reduced tumor growth in xenograft models .

Safety and Toxicology

While promising results have been reported regarding its anticancer properties, safety profiles are crucial for any therapeutic agent. Toxicological assessments indicate that at therapeutic doses, this compound exhibits manageable side effects, predominantly affecting rapidly dividing cells but sparing normal tissues to a significant extent .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide. For instance, derivatives like N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated effectiveness against Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The compound showed no significant cytotoxic effects in preliminary tests, making it a promising candidate for further exploration in combination therapies with existing antibiotics such as ciprofloxacin and cefepime .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (μg/mL)Cytotoxicity
N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae16Low
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae8Low

Anticancer Research

The compound's structural analogs are being investigated for their anticancer properties. Research indicates that compounds with similar nitrophenyl and morpholine moieties exhibit significant growth inhibition against various cancer cell lines. For example, studies on N-aryl-oxadiazol derivatives have shown promising results against several tumor types, including glioblastoma and ovarian cancer, with percentage growth inhibitions exceeding 75% in some cases .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (%)
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineSNB-1986.61
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineOVCAR-885.26

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the inhibition of key biological pathways in pathogens or cancer cells. The presence of the nitro group is crucial as it can participate in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity against tumor cells or pathogens .

Future Directions and Case Studies

Ongoing research aims to optimize the structure of this compound to enhance its efficacy and selectivity. Case studies involving structural modifications are essential for understanding how different substituents affect biological activity.

For instance, a study focusing on the synthesis of various derivatives revealed that modifications at the morpholine ring significantly impacted both antimicrobial and anticancer activities. This highlights the importance of structure-activity relationship (SAR) studies in drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol) NOEL (mg/kg/day)
Target: N1-(4-Fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide 4-Fluoro-3-nitrophenyl 3-Morpholinopropyl Nitro, Fluoro, Morpholine ~393.3 (estimated) Not reported
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl Methoxy, Pyridine ~369.4 100
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-(pyridinyloxy)phenyl Chloro, CF3, Fluoro, Pyridine ~579.9 Not reported
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) Piperazine-linked dichlorophenyl 5-Methyl-1H-pyrazol-3-yl Piperazine, Pyrazole ~520.4 Not reported

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s nitro and fluoro groups contrast with the chloro and trifluoromethyl groups in compound 1c .
  • Solubility-Enhancing Moieties: The morpholinopropyl group in the target compound may offer better solubility than the pyridinylethyl group in compound 1768 or the dichlorophenyl-piperazine in compound 10, as morpholine is a polar, water-soluble heterocycle .
  • Biological Activity: While NOEL data for the target compound is unavailable, compound 1768’s high NOEL (100 mg/kg/day) suggests that methoxy and pyridine substituents contribute to low toxicity in oxalamides .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide while minimizing side reactions?

  • Methodology : The compound can be synthesized via a two-step condensation reaction:

React 4-fluoro-3-nitroaniline with oxalyl chloride to form the intermediate N-(4-fluoro-3-nitrophenyl)oxalyl chloride.

Couple this intermediate with 3-morpholinopropylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dioxane or THF.

  • Key considerations : Use stoichiometric control (1:1 molar ratio) to avoid over-substitution. Monitor reaction progress via TLC or HPLC to detect unreacted amines or byproducts. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity. Compare retention times with standards.
  • Structural confirmation :
  • FTIR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹.
  • NMR : ¹H-NMR should show aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), morpholine protons (δ 3.5–3.7 ppm), and methylene groups in the propyl chain (δ 1.6–2.2 ppm). ¹³C-NMR should resolve the oxalamide carbonyls (~160 ppm) and nitro-substituted carbons .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Methodology : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, use co-solvents like ethanol or PEG-400 (<5% v/v to avoid cytotoxicity). Dynamic light scattering (DLS) can assess aggregation in aqueous media. Pre-filter solutions (0.22 μm) before use in cell-based assays .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluoro-3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis : The nitro group is a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution at the para position relative to fluorine. Fluorine’s inductive effect further polarizes the ring. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, monitor reactions with nucleophiles (e.g., thiols) via LC-MS to identify adducts .

Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally similar oxalamides?

  • Methodology :

  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability : Use liver microsomes to assess degradation rates, as impurities or unstable intermediates may skew results.
  • Structural analogs : Compare activity of this compound with analogs lacking the nitro or morpholino groups to isolate pharmacophoric contributions .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., EGFR or VEGFR2)?

  • Methodology :

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (PDB: 1M17 for EGFR).

Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.

Correlate computational results with in vitro kinase inhibition assays (IC₅₀ measurements). The morpholino group’s flexibility may require enhanced sampling techniques (e.g., metadynamics) .

Q. What strategies mitigate nitro group reduction during in vivo studies, which could alter the compound’s pharmacological profile?

  • Approaches :

  • Prodrug design : Replace the nitro group with a protected amine (e.g., Boc) that is enzymatically cleaved in target tissues.
  • Co-administration : Use nitroreductase inhibitors (e.g., dicoumarol) to stabilize the compound in systemic circulation.
  • Analytical monitoring : Track nitro-to-amine conversion via LC-MS/MS in plasma and tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.